molecular formula C9H7ClN4O B13139844 4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(5H)-one CAS No. 61382-82-9

4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(5H)-one

Cat. No.: B13139844
CAS No.: 61382-82-9
M. Wt: 222.63 g/mol
InChI Key: BTQOHSQQKWFYEX-UHFFFAOYSA-N
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Description

4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of an amino group at the 4-position and a chlorophenyl group at the 6-position makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloroaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-chloroaniline attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial synthesis to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-phenyl-1,3,5-triazin-2(1H)-one: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.

    4-Amino-6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one: Similar structure but with the chlorine atom at a different position, leading to different properties.

Uniqueness

4-Amino-6-(3-chlorophenyl)-1,3,5-triazin-2(1H)-one is unique due to the specific positioning of the chlorophenyl group, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other triazine derivatives and contributes to its specific properties and uses.

Properties

CAS No.

61382-82-9

Molecular Formula

C9H7ClN4O

Molecular Weight

222.63 g/mol

IUPAC Name

4-amino-6-(3-chlorophenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C9H7ClN4O/c10-6-3-1-2-5(4-6)7-12-8(11)14-9(15)13-7/h1-4H,(H3,11,12,13,14,15)

InChI Key

BTQOHSQQKWFYEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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